4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC15832535
Molecular Formula: C7H3Cl2FN2
Molecular Weight: 205.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3Cl2FN2 |
|---|---|
| Molecular Weight | 205.01 g/mol |
| IUPAC Name | 4,6-dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H3Cl2FN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12) |
| Standard InChI Key | ICCJRRZCCIOHEW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(NC=C2F)N=C1Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is C₇H₃Cl₂FN₂, with a molecular weight of 205.01 g/mol. The IUPAC name, 4,6-dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, reflects its substitution pattern: two chlorine atoms at positions 4 and 6 of the pyridine ring and a fluorine atom at position 3 of the pyrrole ring. The fused bicyclic system adopts a planar geometry, which facilitates interactions with biological targets such as enzyme active sites.
Key Structural Features
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Halogen Substituents: The chlorine atoms at positions 4 and 6 enhance electrophilicity, making the compound reactive toward nucleophilic aromatic substitution (NAS). The fluorine atom at position 3 introduces steric and electronic effects that influence binding affinity.
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Aromatic System: The conjugated π-system of the pyrrolo[2,3-b]pyridine core contributes to stability and rigidity, properties critical for maintaining structural integrity in biological environments.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Cl₂FN₂ |
| Molecular Weight | 205.01 g/mol |
| IUPAC Name | 4,6-dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1935610-84-6 |
| SMILES | C1=C(C2=C(NC=C2F)N=C1Cl)Cl |
The compound’s solubility varies depending on the solvent, with moderate solubility observed in polar aprotic solvents like dimethylformamide (DMF).
Synthesis and Reactivity
Synthetic Routes
The synthesis of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step strategy:
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Core Formation: Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions. For example, cyclizing aminopyridine derivatives with appropriate electrophiles generates the fused ring system.
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Halogenation: Introduce chlorine atoms at positions 4 and 6 using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
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Fluorination: Employ electrophilic fluorinating agents like Selectfluor® to substitute hydrogen with fluorine at position 3. This step often requires temperatures of 70–80°C and polar solvents such as acetonitrile.
Representative Reaction Conditions
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Chlorination: NCS (1.2 equiv), DMF, 0°C → room temperature, 12 hours.
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Fluorination: Selectfluor® (1.5 equiv), acetonitrile/ethanol (3:1), 70°C, 8 hours.
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under extreme pH or high temperatures:
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Acidic Hydrolysis: Prolonged exposure to aqueous HCl leads to gradual dechlorination, forming mono- and non-chlorinated derivatives.
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Thermal Decomposition: Heating above 250°C results in the release of hydrogen chloride (HCl) and hydrogen fluoride (HF), yielding carbonized residues.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The dichlorofluoro substitution pattern enhances antimicrobial activity relative to less halogenated analogs. For example, derivatives of this compound show minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming mono-chlorinated variants.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4,6-Dichloro-3-fluoro derivative | 8 | Staphylococcus aureus |
| 4-Chloro analog | 16 | Escherichia coli |
Agrochemical Applications
Preliminary studies suggest utility as a herbicide, with 80% inhibition of Amaranthus retroflexus growth at 50 ppm. The fluorine atom enhances lipophilicity, promoting cellular uptake in plant tissues.
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound serves as a scaffold for designing selective kinase inhibitors. Modifications at the C5 and C7 positions via cross-coupling reactions (e.g., Suzuki-Miyaura) yield derivatives with tailored selectivity profiles.
Example: Pd-catalyzed amination at C5 with piperazine produced a compound with 30-fold selectivity for FGFR1 over VEGFR2.
Antibacterial Drug Discovery
Structural analogs of this compound have been explored as inhibitors of bacterial DNA gyrase. The chlorine atoms facilitate intercalation into DNA, while the fluorine enhances membrane permeability.
Comparison with Structural Analogs
The biological activity of 4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine surpasses that of related compounds due to its optimized halogen pattern:
| Compound | Key Features | IC₅₀ (FGFR1) | MIC (μg/mL) |
|---|---|---|---|
| 4,6-Dichloro-3-fluoro derivative | Dual Cl, F substitution | 12 nM | 8 |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Single Cl substitution | 45 nM | 16 |
| 3-Fluoro-1H-pyrrolo[2,3-b]pyridine | Single F substitution | >100 nM | 32 |
The synergistic effects of chlorine and fluorine account for improved target binding and cellular penetration.
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